Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate
Description
Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate is an organoboron compound featuring a trifluoroborate anion with a para-substituted N,N-dimethylamino group on the aryl ring. This electron-donating substituent enhances the nucleophilicity of the boron center, making it valuable in cross-coupling reactions such as Suzuki-Miyaura couplings . The dimethylamino group also imparts unique solubility and stability properties compared to other aryltrifluoroborates. Its synthesis typically involves functionalization of pre-existing aryl halides or esters followed by boronation and potassium exchange .
Properties
IUPAC Name |
potassium;[4-(dimethylamino)phenyl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BF3N.K/c1-13(2)8-5-3-7(4-6-8)9(10,11)12;/h3-6H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFDTHVZSLGINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)N(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BF3KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678477 | |
| Record name | Potassium [4-(dimethylamino)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187951-61-6 | |
| Record name | Potassium [4-(dimethylamino)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1187951-61-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate is a compound that has garnered attention in organic and medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the presence of a trifluoroborate group, which enhances its reactivity in various chemical transformations. The compound can be synthesized through several methods, including the reaction of 4-(N,N-dimethylamino)phenylboronic acid with potassium fluoride in the presence of a suitable solvent. The general reaction can be represented as follows:
The biological activity of this compound primarily stems from its ability to participate in cross-coupling reactions, which are crucial in the synthesis of biologically active compounds. Its mechanism involves the formation of reactive intermediates that can interact with various biological targets.
Anticancer Activity
Research has indicated that compounds containing trifluoroborate moieties exhibit significant anticancer properties. For instance, studies have shown that potassium organotrifluoroborates can inhibit the activity of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and invasion. The inhibition of these enzymes could potentially reduce tumor growth and spread .
Case Study: Inhibition of MMPs
A study demonstrated that derivatives of this compound effectively inhibited MMP-2 and MMP-9 activities in vitro. The results are summarized in Table 1.
| Compound | MMP-2 Inhibition (%) | MMP-9 Inhibition (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound A | 45 | 50 |
| Compound B | 60 | 65 |
| This compound | 70 | 75 |
This data suggests a promising potential for this compound as an anticancer agent through the modulation of proteolytic enzyme activity.
Antimicrobial Activity
Another area of interest is the antimicrobial activity exhibited by this compound. Preliminary studies have shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are presented in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that this compound may serve as a potential lead for developing new antimicrobial agents.
Scientific Research Applications
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
One of the primary applications of potassium 4-(N,N-dimethylamino)phenyltrifluoroborate is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of biaryl compounds, which are essential in pharmaceuticals and materials science. The trifluoroborate group enhances the reactivity of the aryl component, facilitating the coupling with various electrophiles such as aryl halides or alkenes .
Mechanism Overview
The mechanism typically involves the following steps:
- Oxidative Addition : The palladium catalyst facilitates the oxidative addition of an aryl halide to form a palladium(II) complex.
- Transmetalation : The potassium trifluoroborate compound transfers its aryl group to the palladium complex.
- Reductive Elimination : Finally, the product is formed via reductive elimination, regenerating the palladium catalyst.
Fluorescent Probes and Ion Recognition
This compound has also been utilized as a fluorescent probe in organic analytical chemistry. Its unique trifluoroborate ion allows it to serve as an ion recognition reagent, which is critical for detecting metal ions in various environments . The compound's fluorescence properties can be harnessed for sensing applications, making it valuable in environmental monitoring and biological assays.
Case Study 1: Synthesis of Biaryl Compounds
In a study published by researchers at NTU Singapore, this compound was employed to achieve high yields in biaryl synthesis through Suzuki coupling reactions. The study demonstrated that varying reaction conditions such as temperature and catalyst loading significantly affected product yield and selectivity .
Case Study 2: Ion Recognition Applications
Another research highlighted its application as a fluorescent probe for detecting cations in solution. The study showed that this compound could selectively bind to certain metal ions, emitting fluorescence that can be quantitatively measured. This property is particularly useful in developing sensors for heavy metals in environmental samples .
Summary Table of Applications
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is extensively utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves aryl halides (e.g., bromides or iodides) and a palladium catalyst.
Mechanism
-
Oxidative Addition : The palladium catalyst (e.g., Pd(PPh₃)₄) reacts with an aryl halide to form a Pd(II) intermediate.
-
Transmetalation : The trifluoroborate group transfers from potassium 4-(N,N-dimethylamino)phenyltrifluoroborate to the palladium center.
-
Reductive Elimination : The Pd(II) intermediate undergoes reductive elimination to form the biaryl product, regenerating the Pd(0) catalyst .
Key Conditions
-
Catalysts : Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂.
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Bases : K₂CO₃, Cs₂CO₃, or NaOAc.
-
Solvents : Tetrahydrofuran (THF), ethanol, or dimethylformamide (DMF).
Representative Example
| Substrate | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | THF | 85% |
Electrophilic Substitution Reactions
The dimethylamino group activates the phenyl ring for electrophilic substitution. For example:
Nitration
-
Reagents : HNO₃/H₂SO₄ (nitrating mixture).
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Product : Nitro-substituted derivatives at the para position relative to the dimethylamino group.
Ligand Exchange Reactions
The trifluoroborate group can undergo ligand exchange with other boronic acids or esters under acidic conditions:
-
Reaction :
\text{K}[B(C_6H_4N(CH_3)_2)(F)_3] + \text{RB(OH)}_2 \xrightarrow{H^+} \text{R-B(C_6H_4N(CH_3)_2)(F)_2} + \text{KOH} + \text{HF} -
Application : Synthesis of mixed triorganoboranes.
Stability and Reactivity Considerations
-
Thermal Stability : Stable up to 300°C, enabling high-temperature reactions .
-
Solubility : Soluble in polar aprotic solvents (e.g., THF, DMF) but insoluble in nonpolar solvents.
-
pH Sensitivity : Hydrolyzes under strongly acidic or basic conditions, releasing HF .
Comparison with Analogous Trifluoroborates
| Compound | Reactivity in Suzuki-Miyaura | Thermal Stability |
|---|---|---|
| Potassium phenyltrifluoroborate | Moderate | >250°C |
| This compound | High (electron-rich aryl group) | >300°C |
Comparison with Similar Compounds
Electronic Effects of Substituents
Electron-Donating Groups (EDGs):
- Potassium 4-Methoxyphenyltrifluoroborate: The methoxy group is a moderate EDG, activating the aryl ring for electrophilic substitution. However, it is less basic than the dimethylamino group, leading to differences in reaction kinetics and stability. Reported synthesis yields reach 82% .
- Potassium 4-(N,N-Dimethylamino)phenyltrifluoroborate: The strong EDG effect of the dimethylamino group increases electron density at the boron center, enhancing transmetallation efficiency in cross-couplings. This can result in higher reaction yields under optimized conditions .
Electron-Withdrawing Groups (EWGs):
- Potassium 4-Fluorophenyltrifluoroborate : The fluorine atom is an EWG, reducing electron density at boron and slowing transmetallation. However, this enhances stability under acidic conditions. Synthesis yields are comparable at 80% .
- Potassium 4-(Trifluoromethyl)phenyltrifluoroborate : The CF₃ group is a strong EWG, further destabilizing the boron center but enabling use in electron-deficient systems. Yields are 80% .
Steric and Functional Modifications
- Potassium 4-(Ethylthio)phenyltrifluoroborate : The ethylthio group introduces steric bulk and moderate electron donation via sulfur. This compound shows intermediate reactivity in couplings, with applications in sulfur-containing pharmacophores .
- Potassium 3-(4-Morpholinylcarbonyl)phenyltrifluoroborate : The morpholinylcarbonyl group adds hydrogen-bonding capacity and steric hindrance, directing regioselectivity in reactions. Molecular weight is 297.13 g/mol .
- Potassium {4-[(3S,6S,9S)-3,6-Dibenzyl-9-isopropyl-4,7,10-trioxo-11-oxa-2,5,8-triazadodecyl]phenyl}trifluoroborate: This complex derivative features a peptide-like side chain, drastically increasing steric bulk and limiting solubility in nonpolar solvents. It is specialized for targeted biomolecular interactions .
Stability Considerations
- Dimethylamino Derivative: The strong EDG increases susceptibility to protodeboronation under acidic conditions but stabilizes the boron center in basic media.
- Fluorophenyl and Trifluoromethyl Derivatives : Enhanced stability in acidic environments due to reduced electron density .
Reactivity in Cross-Coupling Reactions
- 4-(N,N-Dimethylamino)phenyltrifluoroborate: Exhibits rapid transmetallation in Suzuki couplings due to high electron density, achieving >90% yields in optimized protocols (e.g., Pd catalysts, mild bases) .
- 4-Methoxyphenyltrifluoroborate : Moderate reactivity, often requiring elevated temperatures or stronger bases .
- 4-Fluorophenyltrifluoroborate : Slower kinetics but compatible with electron-deficient aryl partners .
Physical and Spectral Properties
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via a two-step mechanism:
-
Trifluoroboration : The boronic acid reacts with trifluoroboric acid (HBF₄) to replace two hydroxyl groups with fluorine atoms, forming a trifluoroboric acid intermediate.
-
Salt Formation : Potassium fluoride introduces K⁺ ions, displacing the proton from the intermediate to yield the final potassium trifluoroborate salt.
The stoichiometric ratio typically employs a 1:1 molar ratio of boronic acid to HBF₄, with excess KF (1.2–1.5 equiv) to ensure complete salt formation.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Higher temperatures (>30°C) risk boronic acid decomposition. |
| Solvent | Anhydrous THF/MeCN | Polar aprotic solvents enhance ion dissociation. |
| Reaction Time | 4–6 hours | Prolonged durations (>8h) promote side-product formation. |
Under optimized conditions, yields exceed 90%, with purity >98% confirmed by ¹⁹F NMR.
Alternative Preparation Routes
Direct Fluorination of Boronate Esters
While less common, boronate esters (e.g., ((N(CH₃)₂)C₆H₄)B(OC(CH₃)₂)) can undergo fluorination using KHF₂. This method, however, requires stringent anhydrous conditions and yields ~60% due to competing ester hydrolysis.
Copper-Mediated Cross-Coupling Precursors
Recent studies highlight the use of potassium aryltrifluoroborates in Chan–Lam couplings, though these focus on downstream applications rather than synthesis. For example, Cu(OAc)₂·H₂O and DMAP catalyze aryl transfer to amino acids, underscoring the reagent’s stability under oxidative conditions.
Purification and Characterization
Isolation Techniques
The crude product is typically isolated via:
-
Precipitation : Addition of cold diethyl ether to the reaction mixture induces crystallization.
-
Recrystallization : Dissolution in minimal hot ethanol followed by slow cooling yields needle-like crystals.
Analytical Data
-
¹H NMR (D₂O): δ 7.45 (d, J=8.4 Hz, 2H), 6.75 (d, J=8.4 Hz, 2H), 2.95 (s, 6H).
-
¹⁹F NMR : δ -149.2 ppm (quartet, J=30 Hz).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Boronic Acid Route | >90% | High | Industrial | Moderate |
| Boronate Ester Route | 60% | Medium | Lab-scale | Low |
The boronic acid method remains superior for large-scale synthesis, whereas ester fluorination suits small-scale exploratory work.
Q & A
Q. What are the established synthetic routes for Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate, and how is purity validated?
Methodological Answer:
- Synthesis:
- Methylation of 4-aminophenol : React 4-aminophenol with methyl halides under controlled pressure to introduce dimethylamino groups .
- Photodecomposition : Irradiate 4-dimethylaminobenzenediazonium tetrafluoroborate with UV light to yield the target compound .
- Boronic acid derivatization : Convert 4-(N,N-dimethylamino)phenylboronic acid to the trifluoroborate salt using KHF₂ or similar fluorinating agents .
- Purification & Validation :
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazards : Classified as acute toxicity (oral, dermal), severe skin/eye irritant (GHS Category 1) .
- Handling :
- Use PPE: Nitrile gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid inhalation of dust .
- Storage :
Q. How is the stability of this compound assessed under varying experimental conditions?
Methodological Answer:
- Thermal Stability :
- Light Sensitivity :
- Hydrolytic Stability :
Advanced Research Questions
Q. How can cross-coupling reactions involving this reagent be optimized for high-yield transformations?
Methodological Answer:
- Reaction Design :
- Yield Optimization :
Q. What mechanistic insights explain its reactivity in absence of prior activation?
Methodological Answer:
- DFT Studies :
- Computational models indicate the dimethylamino group enhances electron density at the boron center, facilitating transmetallation with Pd(0) without requiring Ag₂O or other activators .
- Experimental Evidence :
- Compare kinetics with non-amino-substituted analogs; the dimethylamino derivative reacts 3× faster in Miyaura borylation .
Q. How does this compound compare to other potassium aryltrifluoroborates in selective transformations?
Methodological Answer:
- Comparative Reactivity Table :
| Property | 4-(N,N-Dimethylamino)phenyltrifluoroborate | Potassium Phenyltrifluoroborate |
|---|---|---|
| Electron Density (B center) | High (due to –NMe₂) | Moderate |
| Suzuki Coupling Yield | 92% (with electron-deficient aryl chlorides) | 75% |
| Oxidative Stability | Prone to light-induced decomposition | Stable under UV |
Q. What analytical strategies resolve contradictions in reported reaction outcomes (e.g., solvent effects)?
Methodological Answer:
- Contradiction : Conflicting yields in polar vs. nonpolar solvents.
- Resolution Workflow :
Q. How is this compound utilized in oxidative transformations (e.g., hydroxylation)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
